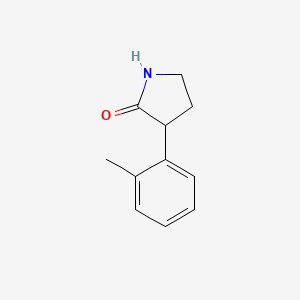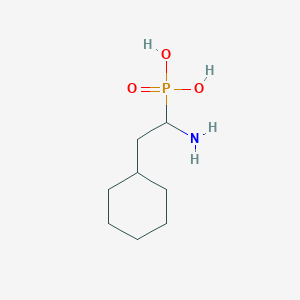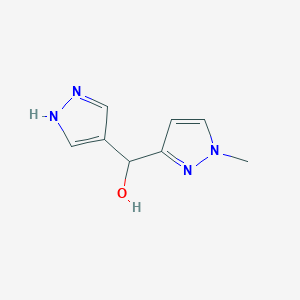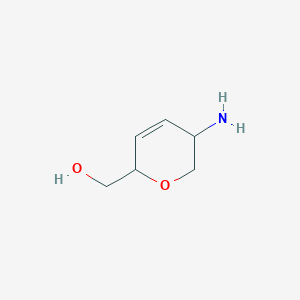
(5-Amino-5,6-dihydro-2H-pyran-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Amino-5,6-dihydro-2H-pyran-2-yl)methanol is a heterocyclic compound that features a pyran ring with an amino group and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-5,6-dihydro-2H-pyran-2-yl)methanol can be achieved through several methods. One common approach involves the intramolecular cyclization of suitable precursors. For example, the reaction of an amino alcohol with a suitable aldehyde or ketone under acidic or basic conditions can lead to the formation of the pyran ring . Another method involves the use of N-heterocyclic carbene (NHC) precatalysts to facilitate the cyclization of enals and ketones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.
Análisis De Reacciones Químicas
Types of Reactions
(5-Amino-5,6-dihydro-2H-pyran-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids or aldehydes, while substitution reactions can produce a variety of amino derivatives.
Aplicaciones Científicas De Investigación
(5-Amino-5,6-dihydro-2H-pyran-2-yl)methanol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (5-Amino-5,6-dihydro-2H-pyran-2-yl)methanol depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
(5,6-Dihydro-2H-pyran-2-yl)methanol: Lacks the amino group but shares the pyran ring structure.
(3,4-Dihydro-2H-pyran-2-yl)methanol: Similar structure but differs in the position of the double bond.
(5-Amino-5,6-dihydro-2H-pyran-2-one): Contains a carbonyl group instead of a hydroxymethyl group.
Uniqueness
(5-Amino-5,6-dihydro-2H-pyran-2-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the pyran ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C6H11NO2 |
|---|---|
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
(3-amino-3,6-dihydro-2H-pyran-6-yl)methanol |
InChI |
InChI=1S/C6H11NO2/c7-5-1-2-6(3-8)9-4-5/h1-2,5-6,8H,3-4,7H2 |
Clave InChI |
JLDSSKFUWARVMM-UHFFFAOYSA-N |
SMILES canónico |
C1C(C=CC(O1)CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


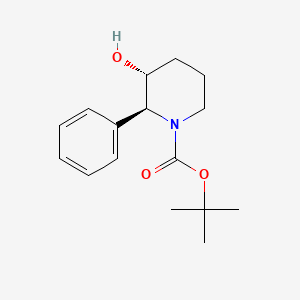
![(Furan-2-ylmethyl)[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B15276175.png)
![1-Ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine](/img/structure/B15276176.png)


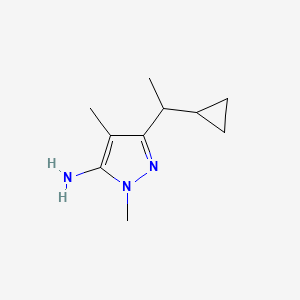
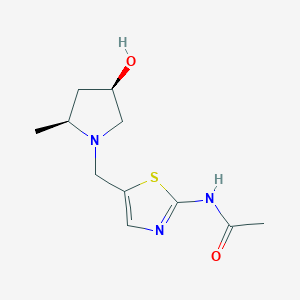
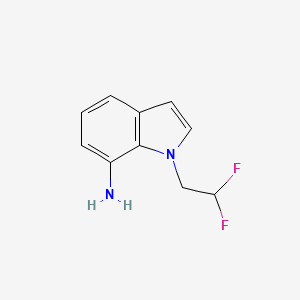
![{2-methyl-2H,3H-imidazo[1,2-a]pyrimidin-5-yl}methanamine](/img/structure/B15276199.png)
![4-Bromo-1-[(3-bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B15276210.png)
![1',3'-Dihydrospiro[cyclopropane-1,2'-inden]-2-amine](/img/structure/B15276224.png)
